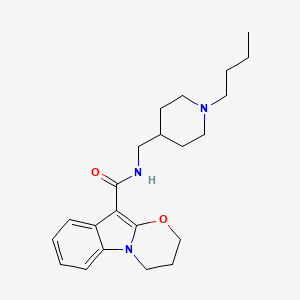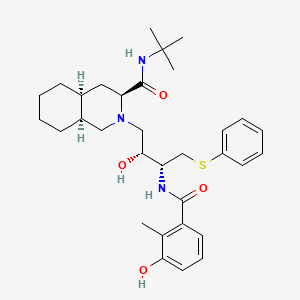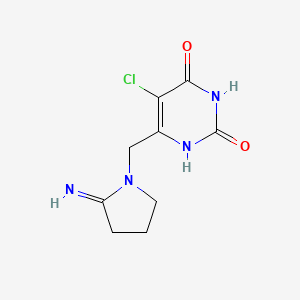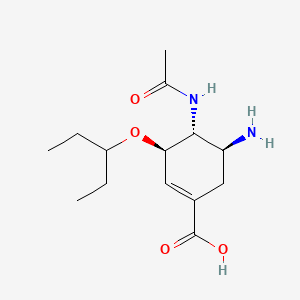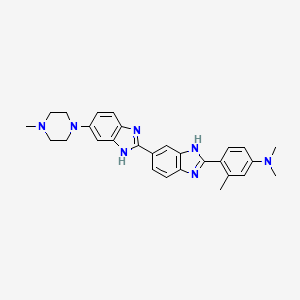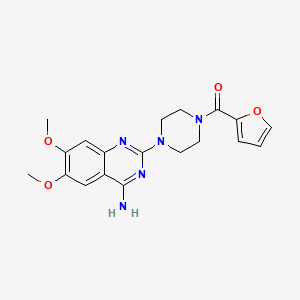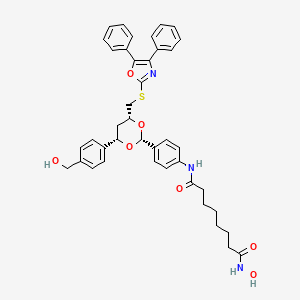
Tubacin
Overview
Description
Tubacin is a highly potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is a class II histone deacetylase that primarily resides in the cytoplasm and is involved in various cellular processes, including the degradation of misfolded proteins, cell migration, and cell-cell interaction . This compound has gained significant attention in scientific research due to its ability to selectively inhibit histone deacetylase 6-mediated alpha-tubulin deacetylation, which has implications in cancer therapy, neurodegenerative diseases, and viral infections .
Mechanism of Action
Target of Action
Tubacin is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which is primarily located in the cytoplasm and plays a crucial role in numerous cellular processes, including cell migration, viral infection, and cancer .
Mode of Action
This compound selectively inhibits HDAC6, leading to the hyperacetylation of its substrate, α-tubulin . This hyperacetylation disrupts the interaction of HDAC6 with other proteins, such as Hsp90, a chaperone protein involved in the proper folding and function of other proteins . This disruption can lead to changes in cellular processes, such as viral replication .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. One of the key pathways is the autophagy process, where α-tubulin acetylation is required for autophagosome fusion with lysosomes . This compound-induced hyperacetylation of α-tubulin can disrupt this process, leading to the accumulation of autophagosomes . Additionally, this compound can influence the NF-κB signaling pathway and the expression of cell cycle regulators (p21, p53), and antiapoptotic proteins including Bcl-2 .
Pharmacokinetics
It’s known that this compound is a cell-permeable compound , suggesting that it can readily enter cells to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of HDAC6 by this compound has several cellular effects. It can reduce the replication of certain viruses, such as the Japanese Encephalitis Virus, by decreasing viral RNA synthesis . In cancer cells, this compound can suppress cell growth and induce cell-cycle arrest . It also enhances the toxicity of other drugs, such as temozolomide, an alkylating agent used to treat glioblastoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study where this compound was used to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero, the timing and dosage of this compound administration were critical for its efficacy . Furthermore, the cellular environment, such as the presence of other drugs or the state of cellular pathways, can also impact the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Tubacin is known to interact with various enzymes and proteins, particularly those involved in the acetylation of microtubules . It has been observed to promote the acetylation of microtubules in a dose-dependent manner .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is particularly involved in the acetylation of microtubules, which stabilizes the microtubule network .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been noted that the inherently-transient biochemical effects of this compound varied among embryos . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with results showing variability based on dosage
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The effects of this compound on its localization or accumulation within cells are still being studied.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies suggest that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubacin involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tubacin primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and thioether groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reaction conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in aqueous or organic solvents under controlled temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
Tubacin is unique in its high selectivity for histone deacetylase 6 compared to other histone deacetylases. Similar compounds include:
Tubastatin A: Another selective histone deacetylase 6 inhibitor, but with lower potency compared to this compound.
Vorinostat: A pan-histone deacetylase inhibitor that targets multiple histone deacetylases, including histone deacetylase 6, but with less selectivity.
Panobinostat: A potent pan-histone deacetylase inhibitor with broad-spectrum activity against various histone deacetylases.
This compound’s high selectivity for histone deacetylase 6 makes it a valuable tool for studying the specific roles of histone deacetylase 6 in cellular processes and for developing targeted therapies with fewer off-target effects .
Properties
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZLJOUHMBZQY-YXQOSMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537049-40-4 | |
| Record name | Tubacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tubacin selectively inhibits histone deacetylase 6 (HDAC6) [, , , , , , ].
A: this compound binds specifically to the catalytic domain of HDAC6 responsible for α-tubulin deacetylase activity [, ]. Interestingly, this compound's influence on microtubule dynamics is not solely due to increased tubulin acetylation, but also its physical presence on HDAC6, even in a catalytically impaired state [].
ANone: this compound's inhibition of HDAC6 leads to several downstream effects:
- Increased α-tubulin acetylation: This disrupts the aggresome pathway, leading to accumulation of polyubiquitinated proteins [, , , , , ].
- Disruption of aggresome formation and function: This impairs the degradation of misfolded proteins, leading to cellular stress [, , ].
- Inhibition of microtubule dynamics: This affects cell motility, mitosis, and intracellular transport [, , , ].
- Modulation of signaling pathways: This includes alterations in Akt, STAT3, ERK, and JNK/SAPK signaling [, , , , ].
A: No, unlike some other HDAC inhibitors, this compound does not appear to affect global histone acetylation or gene expression patterns [, ].
ANone: The provided research papers primarily focus on this compound's biological activity and molecular mechanisms. Information regarding material compatibility and stability under various conditions is not discussed and would require further investigation.
ANone: this compound itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting the deacetylase activity of HDAC6. Its applications primarily lie in research and potential therapeutic development for diseases where HDAC6 is implicated, such as cancer, neurodegenerative disorders, and inflammatory conditions.
A: Yes, molecular modeling and docking studies have been employed to investigate the interaction of this compound with HDAC6, providing insights into its binding mode and potential for further optimization [].
A: These studies have revealed that this compound interacts with residues at the entrance of HDAC6's active pocket, potentially blocking substrate access []. Additionally, molecular dynamics simulations coupled with MM/GBSA calculations have helped evaluate the binding free energy and stability of this compound-HDAC6 complexes [].
A: this compound's specific structural features, including its hydroxamic acid moiety and aromatic rings, are crucial for its selective interaction with the catalytic domain of HDAC6 [, ]. The research papers emphasize that its unique structure distinguishes it from other HDAC inhibitors and contributes to its distinct activity profile.
ANone: While the provided research doesn't delve into specific modifications, SAR studies exploring structural analogs of this compound are crucial for developing more potent and selective HDAC6 inhibitors. Such investigations could identify key pharmacophores responsible for its activity and guide the development of next-generation therapeutics.
ANone: The provided research focuses on this compound's in vitro and in vivo activities. Information about its stability under various conditions, formulation strategies, or efforts to improve its solubility or bioavailability is not discussed in these papers. These aspects are crucial for translating this compound into a viable therapeutic and would require further research.
ANone: The provided research articles primarily focus on the in vitro and in vivo activity, molecular mechanisms, and potential therapeutic implications of this compound, specifically in the context of cancer and other diseases. They do not provide detailed information on aspects like SHE regulations, PK/PD, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, analytical method validation, environmental impact, or other related areas.
A: this compound was discovered through a high-throughput screen of a chemical library, specifically designed to identify inhibitors of α-tubulin deacetylation []. This groundbreaking research, published in 2003, established this compound as the first selective HDAC6 inhibitor, paving the way for investigating HDAC6 as a therapeutic target for various diseases.
A: Yes, this compound's impact extends to diverse fields. For instance, it's being investigated for its potential in enhancing oncolytic virotherapy for glioblastoma [], mitigating endothelial dysfunction [, ], and influencing neuronal migration and epileptic activity []. These interdisciplinary applications highlight this compound's value as a research tool for understanding fundamental cellular processes and its therapeutic promise for a range of human diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




